molecular formula C6H12Br2 B146544 2,5-Dibromohexane CAS No. 24774-58-1

2,5-Dibromohexane

Cat. No. B146544
CAS RN: 24774-58-1
M. Wt: 243.97 g/mol
InChI Key: MQYLGFBWOZXHHF-UHFFFAOYSA-N
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Description

2,5-Dibromohexane is a brominated hydrocarbon with the molecular formula C6H12Br2. It is related to hexane, where two hydrogen atoms have been substituted by bromine atoms at the 2nd and 5th positions of the carbon chain. This compound is of interest in various chemical research areas due to its potential as a building block in organic synthesis and its unique physical and chemical properties.

Synthesis Analysis

The synthesis of dibrominated compounds like 2,5-dibromohexane typically involves the addition of bromine to alkenes or the substitution of hydrogen atoms in alkanes with bromine using halogenation reactions. Although the provided papers do not directly describe the synthesis of 2,5-dibromohexane, they do discuss the synthesis of related brominated compounds, which can offer insights into potential synthetic routes. For example, the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids involves bromine-lithium exchange reactions and could be analogous to reactions that might be used to synthesize 2,5-dibromohexane .

Molecular Structure Analysis

The molecular structure of 2,5-dibromohexane can be analyzed through spectroscopic methods such as IR and Raman spectroscopy. The conformational analysis of 2,5-dibromohexane has been reported, indicating that the hexane exists predominantly in the dl form. The study also suggests that the S HH S' HH and S HH S CH conformers are abundant in the neat liquid, and the molecule crystallizes in the S HH S' HH conformation .

Chemical Reactions Analysis

Brominated compounds like 2,5-dibromohexane can undergo various chemical reactions, including electrophilic additions, substitutions, and coupling reactions. For instance, the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid in the presence of sulfuric acid leads to novel coupling reactions, which could be relevant when considering the reactivity of 2,5-dibromohexane under similar conditions .

Physical and Chemical Properties Analysis

The physical properties of 2,5-dibromohexane, such as melting and boiling points, solubility, and density, are important for its handling and use in chemical reactions. The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for its applications in synthesis. The IR and Raman spectroscopy data provide information on the vibrational modes of the molecule, which are related to its physical properties .

Scientific Research Applications

Conformational Studies

2,5-Dibromohexane has been studied for its conformational properties. An analysis of its infrared (IR) and Raman spectra in the liquid and solid states suggests the presence of different conformers in neat liquid and crystalline forms. This research provides insights into the molecular structure and behavior of 2,5-Dibromohexane under various conditions (Crowder, 1983).

Synthesis Applications

2,5-Dibromohexane is used in the synthesis of various compounds. For example, it has been utilized in the improved synthesis of both enantiomers of 1,2,5,6-diepoxyhexane from hexanetetrol, highlighting its role in creating stereochemically complex molecules (Machinaga & Kibayashi, 1992).

Electrochemical Studies

Research involving the electrochemical reduction of 1,6-dibromohexane at silver cathodes in dimethylformamide has been conducted. This study explored the reduction mechanisms and product distributions, contributing to a better understanding of electrochemical processes involving dibromohexanes (Martin, Strawsine, Mubarak, & Peters, 2015).

Combustion Chemistry

In the field of combustion chemistry, related compounds like 2,5-dimethylhexane have been studied to understand the combustion characteristics of real fuels. This research is essential for developing more efficient and cleaner combustion technologies (Sarathy et al., 2014).

Cathodic Elimination Reactions

2,5-Dibromohexane is also significant in studies of cathodic elimination reactions. These studies provide valuable data on the electrochemical properties and reactions of acyclic vicinal dibromides, which have broad implications in organic chemistry and materials science (Brown, Middleton, & Threlfall, 1984).

Solid-State NMR Investigations

The molecular properties of 1,6-dibromohexane, a related compound, have been investigated using solid-state NMR spectroscopy. This research provides insights into the ordering and dynamics of molecules in solid states, which is crucial for understanding material properties (Yang & Müller, 2007).

Applications in Materials Science

2,5-Dibromohexane is used as a precursor in materials science. For instance, it has been used in the synthesis of crosslinked carboxymethylpullulan, highlighting its role in creating new materials with potential applications in pharmaceuticals and biomedicine (Legros et al., 2008).

properties

IUPAC Name

2,5-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYLGFBWOZXHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884665
Record name Hexane, 2,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromohexane

CAS RN

24774-58-1
Record name 2,5-Dibromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24774-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 2,5-dibromo-
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Record name Hexane, 2,5-dibromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 2,5-dibromo-
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Record name 2,5-dibromohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
N Kornblum, JH Eicher - Journal of the American Chemical …, 1949 - ACS Publications
The system was evacuated with a mercury diffusion pump in series with a rotary oil pump. A hydrogen pressure of approximately 0.5 mm. was maintained constant during each run as …
Number of citations: 15 pubs.acs.org
GA Crowder - Journal of Molecular Structure, 1983 - Elsevier
IR spectra for 2,4-dibromopentane and 2,5-dibromohexane in the liquid and solid states, and liquid-state Raman spectra are reported. Conformational studies have been undertaken …
Number of citations: 1 www.sciencedirect.com
HS Dang, BP Roberts, DA Tocher - Journal of the Chemical Society …, 1995 - pubs.rsc.org
2,5-Dimethyl-1-phenyl-1-silacyclopentane (DMPSC) has been prepared in good yield, as a mixture of stereoisomers, by the reaction of 2,5-dibromohexane and dichlorophenylsilane …
Number of citations: 11 pubs.rsc.org
TL Jacobs, WH Florsheim - Journal of the American Chemical …, 1950 - ACS Publications
2, 5-Dimethylcyclopentanecarboxylic acid exists as four stereoisomers: cis meso, trans meso and. two optically activeforms. All of these were obtained from the stereoisomeric 2, 5-…
Number of citations: 1 pubs.acs.org
TL Jacobs, WH Florsheim - Journal of the American Chemical …, 1950 - ACS Publications
2,5-Dimethylcyclopentanecarboxylic Acids Page 1 256 Thomas L. Jacobs and Warner H. Florsheim Vol. combined extracts from the main zone were evaporated to dryness and the …
Number of citations: 13 pubs.acs.org
RP Short - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 97011‐90‐0 ] C 6 H 13 B (MW 96.00) InChI = 1S/C6H13B/c1‐5‐3‐4‐6(2)7‐5/h5‐7H,3‐4H2,1‐2H3/t5‐,6‐/m1/s1 InChIKey = GZNHGXJNYUJEOE‐PHDIDXHHSA‐N (reagent for …
Number of citations: 0 onlinelibrary.wiley.com
N Isenberg, HF Herbrandson - Tetrahedron, 1965 - Elsevier
cis- and trans-3,6-dimethyl-o-dithiane have been prepared from 2,5-dithiane have been prepared from 2,5-dibromohexane through the dithiocyanate and the diisothiouronium salt. …
Number of citations: 8 www.sciencedirect.com
HA Laitinen, E Blodgett - Journal of the American Chemical …, 1949 - ACS Publications
By HA Laitinen and Eva Blodgett Holleck and Noddack1 reported that a partial reduction of several rare earths to the divalent state could be achieved by shaking a concentrated rare …
Number of citations: 9 pubs.acs.org
M Malanga, O Vogl - Journal of Macromolecular Science …, 1985 - Taylor & Francis
2,2,3,3-Tetramethyl-1,4-dibromobutane, when used as monomer for polymerization by Wurtz-type polycondensation, gave head-to-head polyisobutylene which is branched. Under …
Number of citations: 2 www.tandfonline.com
SD McGregor, DM Lemal - Journal of the American Chemical …, 1966 - ACS Publications
(1) The nomenclature is based on Huisgen’s classification of cycle· addition reactions (R. Huisgen, R. Grashey, and I. Sauer in “The Chem-istry of the Alkenes,” S. Patai, Ed., …
Number of citations: 113 pubs.acs.org

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